2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine
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Overview
Description
2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine is a complex organic compound with a unique structure that includes an oxazolidine ring, a methoxy group, and a methylsulfanyl group
Preparation Methods
The synthesis of 2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine can be achieved through several synthetic routes. One common method involves the cyclization of o-diaminopyridines with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of polyphosphoric acid or POCl3 . This reaction typically requires controlled conditions to ensure the formation of the desired oxazolidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Chemical Reactions Analysis
2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine involves its interaction with molecular targets such as enzymes and receptors. The oxazolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The methoxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine include:
2-Methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of the target compound.
2-Methoxy-3-methylpyrazine: Shares the methoxy and methyl groups but differs in the core structure
4-Hydroxy-3-methoxytoluene: Similar methoxy group but different overall structure.
The uniqueness of this compound lies in its combination of functional groups and the presence of the oxazolidine ring, which imparts specific chemical and biological properties.
Properties
CAS No. |
63673-95-0 |
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Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
2-[4-methoxy-3-(methylsulfanylmethoxy)phenyl]-3-methyl-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO3S/c1-14-6-7-16-13(14)10-4-5-11(15-2)12(8-10)17-9-18-3/h4-5,8,13H,6-7,9H2,1-3H3 |
InChI Key |
AZNDSCQNTNGZPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC1C2=CC(=C(C=C2)OC)OCSC |
Origin of Product |
United States |
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